molecular formula C12H21NO4 B13908668 Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13908668
M. Wt: 243.30 g/mol
InChI Key: NKQLYFPYDPFMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxymethyl and tert-butyl groups in its structure contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction, which is a photochemical process used to form the bicyclic core . This reaction often requires specific conditions, such as the use of a mercury lamp, which can be technically challenging and requires specialized equipment .

Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. due to the technical challenges associated with this method, alternative synthetic routes that are more amenable to large-scale production are also explored. These may include the use of different catalysts or reaction conditions to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups or the bicyclic core.

    Substitution: The hydroxymethyl groups can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is investigated for its potential as a drug candidate. Its bicyclic structure can mimic natural products, making it a promising scaffold for the development of new pharmaceuticals .

Industry: In industry, this compound is used in the production of polymers and other materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and resins .

Mechanism of Action

The mechanism of action of tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific combination of functional groups and bicyclic structure. This combination provides a balance of reactivity and stability, making it versatile for various applications in research and industry .

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C12H21NO4/c1-10(2,3)17-9(16)13-6-11(7-14)4-12(13,5-11)8-15/h14-15H,4-8H2,1-3H3

InChI Key

NKQLYFPYDPFMSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1(C2)CO)CO

Origin of Product

United States

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